6-methyl-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-2H-pyran-2-one
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Overview
Description
6-methyl-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-2H-pyran-2-one is a complex organic compound that features a pyranone core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, diketones, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substitution reactions can be employed to replace specific functional groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
6-methyl-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-methyl-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-2H-pyran-2-one involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as apoptosis or inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyranone derivatives, such as:
- 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 4-hydroxy-6-methyl-2H-pyran-2-one
- 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidine.
Uniqueness
What sets 6-methyl-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-2H-pyran-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
6-methyl-4-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)pyrrolidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-10-18(11-20(25)27-14)28-17-8-9-23(13-17)21(26)19-12-22-24(15(19)2)16-6-4-3-5-7-16/h3-7,10-12,17H,8-9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLYTAFXKLRBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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